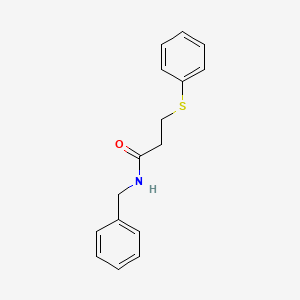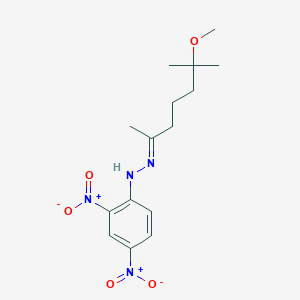![molecular formula C21H19N3O2 B5794280 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, also known as DPP, is a heterocyclic compound with potential therapeutic applications in the field of medicine. It is a pyrazolopyrimidine derivative that has been synthesized and studied for its biological activities.
作用机制
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its high potency and specificity towards its target enzymes and proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. One direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Another direction is to explore its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Furthermore, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.
In conclusion, this compound is a heterocyclic compound that has potential therapeutic applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dimethoxybenzaldehyde, 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-amine, and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps involving the formation of an imine intermediate, followed by cyclization and deprotection to yield the final product.
科学研究应用
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-20(15-7-5-4-6-8-15)21-22-12-11-17(24(21)23-14)16-9-10-18(25-2)19(13-16)26-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZJBJOQRVCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)




![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

